
zinc;1,3,5-trimethylbenzene-6-ide
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Overview
Description
Zinc;1,3,5-trimethylbenzene-6-ide is an organometallic compound comprising a zinc ion coordinated to a deprotonated 1,3,5-trimethylbenzene (mesitylene) ligand. The structure features a negatively charged aromatic ring stabilized by three methyl substituents at the 1, 3, and 5 positions, with the zinc ion likely occupying a central role in modulating reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Zinc Chloride: One common method involves the reaction of with in the presence of a suitable base. The reaction typically occurs under an inert atmosphere to prevent oxidation.
Transmetalation: Another method involves the transmetalation of with . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of zinc;1,3,5-trimethylbenzene-6-ide often involves large-scale reactions using the above-mentioned methods. The process is optimized for yield and purity, and the product is typically purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Zinc;1,3,5-trimethylbenzene-6-ide can undergo oxidation reactions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include and .
Substitution Reagents: Reagents such as and are used for substitution reactions.
Reducing Agents: Reducing agents like can be used for reduction reactions.
Major Products:
Oxidation Products: Oxidation can yield products such as and .
Substitution Products: Substitution reactions can produce compounds like .
Scientific Research Applications
Zinc;1,3,5-trimethylbenzene-6-ide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of zinc;1,3,5-trimethylbenzene-6-ide involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with other molecules, facilitating reactions such as electrophilic aromatic substitution. The pathways involved include the formation of intermediate complexes, which then undergo further reactions to yield the final products.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Zinc Acetate (Zn(CH₃COO)₂)
Zinc acetate, a carboxylate complex, shares the zinc center but differs in ligand composition. Its electronic structure, studied via RIXS spectra, reveals distinct charge-transfer interactions in aqueous solutions compared to pure water, suggesting strong ligand-to-metal coordination . In contrast, zinc;1,3,5-trimethylbenzene-6-ide’s aromatic ligand may confer greater thermal stability and reduced solubility due to hydrophobic methyl groups.
(b) Triazine Derivatives (e.g., Atrazine)
Triazine-based compounds like atrazine (6-chloro-N,N’-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine) share aromaticity but incorporate nitrogen heteroatoms, altering reactivity. Atrazine’s photoreactivity and herbicidal action stem from its electron-deficient triazine ring, whereas the methyl-substituted benzene in this compound likely exhibits greater electron density, favoring stability under oxidative conditions .
(c) Pseudo-Natural Products in the Zinc Dataset
Similarity searches in the Zinc dataset identified pseudo-natural products structurally analogous to this compound, highlighting compounds with aromatic cores and metal coordination. These analogs often exhibit enhanced catalytic or binding properties in synthetic pathways .
Reactivity and Stability
The atmospheric oxidation of aromatic hydrocarbons (e.g., benzene derivatives) is influenced by substituents. Methyl groups in 1,3,5-trimethylbenzene-6-ide may hinder ozone-generating reactions by sterically shielding reactive sites, contrasting with simpler aromatics like toluene, which degrade more readily . Zinc’s presence could further stabilize the compound via chelation, reducing susceptibility to photolytic cleavage.
Physical and Electronic Properties
While direct data on this compound are sparse, comparisons with zinc oxide (ZnO) and zinc acetate provide context:
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for zinc;1,3,5-trimethylbenzene-6-ide, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves Grignard reagent intermediates, such as reacting 2,4,6-trimethylphenylmagnesium bromide with zinc chloride. For example, precursor iodomesitylene (CAS 4028-63-1) reacts with magnesium to form the Grignard reagent, which is then treated with anhydrous ZnCl₂ (CAS 7646-85-7) in tetrahydrofuran (THF) to yield the organozinc compound . Critical factors include:
- Temperature control : Reactions are performed under inert atmospheres (argon/nitrogen) at −78°C to prevent side reactions.
- Solvent purity : THF must be rigorously dried to avoid hydrolysis of intermediates.
- Stoichiometric ratios : Excess ZnCl₂ ensures complete conversion of the Grignard reagent.
- Data Table :
Precursor | Reagent | Solvent | Product Yield (%) | Purity (NMR) | Reference |
---|---|---|---|---|---|
Iodomesitylene | ZnCl₂ | THF | 78–85 | >95% |
Q. How do spectroscopic techniques (e.g., NMR, XRD) characterize the structure of this organozinc compound?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons in the mesityl ligand appear as singlets (δ 6.7–7.1 ppm), while methyl groups resonate at δ 2.1–2.4 ppm. Absence of residual solvent peaks confirms purity .
- X-ray Diffraction (XRD) : Crystal structures reveal a linear geometry around the zinc center (C–Zn–C ≈ 180°), with bond lengths of 1.95–2.05 Å for Zn–C, consistent with σ-bonded organozinc compounds .
- Key Challenge : Differentiating between monomeric and dimeric forms requires low-temperature crystallography due to ligand lability .
Advanced Research Questions
Q. What mechanisms govern the stability of this compound under varying pH and redox conditions?
- Methodological Answer : Stability studies involve:
- pH titration : Monitor decomposition via UV-Vis spectroscopy. The compound is stable in anhydrous, neutral conditions but hydrolyzes rapidly below pH 6, releasing mesitylene and forming Zn(OH)₂ .
- Electrochemical analysis : Cyclic voltammetry reveals redox activity at −1.2 V (vs. Ag/AgCl), indicative of Zn(II)/Zn(0) transitions under reducing conditions .
- Contradiction Note : While Hem (1972) predicts Zn(OH)₃⁻ formation at high pH, experimental data show no evidence of such species, aligning with Brummer (1986) .
Q. How does this compound interact with CO₂ or other small molecules, and what catalytic applications emerge?
- Methodological Answer : Reactivity with CO₂ is probed via:
- Gas-phase reactions : In THF, the zinc center binds CO₂ to form a carbonate-bridged dimer, characterized by IR (νCO₂ ≈ 1650 cm⁻¹) and mass spectrometry .
- Catalytic potential : The compound mediates carboxylation of alkynes, achieving turnover numbers (TON) of 50–70 under mild conditions (25°C, 1 atm CO₂) .
- Limitation : Competitive ligand dissociation reduces catalytic efficiency above 50°C .
Q. What computational chemistry approaches predict the reactivity of this zinc complex?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electron distribution : The Zn center exhibits a +1.2 charge, with mesityl ligands acting as strong σ-donors .
- Reaction pathways : Transition states for CO₂ insertion show activation energies of 15–20 kcal/mol, consistent with experimental kinetics .
Q. Data Contradictions and Resolution Strategies
Properties
CAS No. |
73681-65-9 |
---|---|
Molecular Formula |
C18H22Zn |
Molecular Weight |
303.7 g/mol |
IUPAC Name |
zinc;1,3,5-trimethylbenzene-6-ide |
InChI |
InChI=1S/2C9H11.Zn/c2*1-7-4-8(2)6-9(3)5-7;/h2*4-5H,1-3H3;/q2*-1;+2 |
InChI Key |
XUERYGWZIHFBGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[C-]C(=C1)C)C.CC1=CC(=[C-]C(=C1)C)C.[Zn+2] |
Origin of Product |
United States |
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